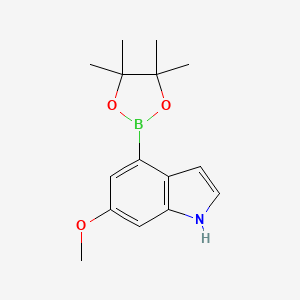
2-(Cyclohexyloxy)acetamide
説明
2-(Cyclohexyloxy)acetamide (CAS# 98552-43-3) is a useful research chemical . It has a molecular weight of 157.21 and a molecular formula of C8H15NO2 . The IUPAC name for this compound is 2-cyclohexyloxyacetamide .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexane ring attached to an acetamide group via an oxygen atom . The compound’s structure can be represented by the canonical SMILES string: C1CCC(CC1)OCC(=O)N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, related compounds such as acetamides are known to participate in various reactions. For instance, E2 reactions are common with secondary and tertiary alkyl halides, resulting in an alkene . Also, acetamide can react with acetonitrile in the presence of a base .科学的研究の応用
Anticonvulsant Activity
A study by Pękala et al. (2011) explored the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their analogs, investigating their anticonvulsant activity. One of the synthesized compounds showed significant efficacy in mice for anticonvulsant effects, suggesting the potential of related acetamide derivatives in seizure management. The mechanism of action involves the inhibition of voltage-gated sodium currents and the enhancement of the GABA effect, which are critical in controlling neuronal excitability and seizures (Pękala et al., 2011).
Chemical Synthesis and Functionalization
Morella and Ward (1985) discussed the functionalization of cyclohexane, including derivatives like 2-(cyclohexyloxy)acetamide, using selenium intermediates. This approach is significant in the field of organic synthesis, providing insights into chemical transformations that are essential for creating various molecular architectures (Morella & Ward, 1985).
Sensing and Detection Applications
In a study by Houdier et al. (2000), a molecular probe for trace measurement of carbonyl compounds in water samples was developed. The probe, related to acetamide derivatives, demonstrates the potential of such compounds in environmental sensing and detection, particularly for monitoring water quality (Houdier et al., 2000).
Pharmaceutical Synthesis
González-López de Turiso and Curran (2005) utilized a radical cyclization approach to synthesize spirocyclohexadienones, where a p-O-aryl-substituted acetamide or benzamide was used. This method is crucial in synthesizing complex molecules, which may include pharmaceuticals, demonstrating the versatile applications of acetamide derivatives in drug synthesis (González-López de Turiso & Curran, 2005).
Antitubercular Activity
A novel series of 2-(quinoline-4-yloxy)acetamides, including cyclohexyl and electron-donating groups, was synthesized by Borsoi et al. (2022). These compounds demonstrated potent antitubercular properties against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This study highlights the potential of acetamide derivatives in developing new antituberculosis drugs (Borsoi et al., 2022).
特性
IUPAC Name |
2-cyclohexyloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBRFWVXEPAIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]-propanoic acid](/img/structure/B3043917.png)
![4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected](/img/structure/B3043920.png)




![2-[(Cyclopropylcarbonyl)amino]-4-fluorobenzoic acid](/img/structure/B3043927.png)






